molecular formula C20H18BrNO3 B12206731 2-[4-(4-Bromophenyl)-3-methyl-1,2-oxazol-5-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol

2-[4-(4-Bromophenyl)-3-methyl-1,2-oxazol-5-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol

Cat. No.: B12206731
M. Wt: 400.3 g/mol
InChI Key: ZVGGSEMEWHTQSD-UHFFFAOYSA-N
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Description

This compound features a 1,2-oxazole core substituted with a 4-bromophenyl group at position 4 and a methyl group at position 2. The phenol moiety at position 5 of the oxazole is further functionalized with a 2-methylprop-2-en-1-yl (prenyl) ether group.

Properties

Molecular Formula

C20H18BrNO3

Molecular Weight

400.3 g/mol

IUPAC Name

2-[4-(4-bromophenyl)-3-methyl-1,2-oxazol-5-yl]-5-(2-methylprop-2-enoxy)phenol

InChI

InChI=1S/C20H18BrNO3/c1-12(2)11-24-16-8-9-17(18(23)10-16)20-19(13(3)22-25-20)14-4-6-15(21)7-5-14/h4-10,23H,1,11H2,2-3H3

InChI Key

ZVGGSEMEWHTQSD-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1C2=CC=C(C=C2)Br)C3=C(C=C(C=C3)OCC(=C)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Bromophenyl)-3-methyl-1,2-oxazol-5-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol typically involves multiple steps. One common approach includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.

    Alkylation: The phenol group is alkylated using an alkyl halide under basic conditions to introduce the 2-methylprop-2-en-1-yl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Bromophenyl)-3-methyl-1,2-oxazol-5-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to a quinone using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)

    Substitution: Sodium methoxide (NaOCH₃), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Quinone derivatives

    Reduction: Phenyl derivatives

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

The compound 2-[4-(4-Bromophenyl)-3-methyl-1,2-oxazol-5-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol is a complex organic molecule that has garnered attention for its potential applications in various scientific fields. Below is a detailed exploration of its applications, supported by comprehensive data and case studies.

Structure and Composition

  • IUPAC Name : 2-[4-(4-Bromophenyl)-3-methyl-1,2-oxazol-5-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol
  • Molecular Formula : C20_{20}H20_{20}BrN1_{1}O3_{3}
  • Molecular Weight : 396.29 g/mol

Structural Features

The compound features a bromophenyl group, an oxazole ring, and a phenolic structure, which contribute to its unique chemical reactivity and biological activity.

Pharmaceutical Research

Anticancer Activity : Research indicates that compounds with oxazole moieties exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study published in the Journal of Medicinal Chemistry highlighted the potential of oxazole-containing compounds in targeting specific cancer pathways, making this compound a candidate for further investigation in cancer therapeutics .

Antimicrobial Properties : The presence of the bromophenyl group enhances the compound's ability to penetrate microbial membranes, suggesting potential applications in developing new antimicrobial agents. Studies have demonstrated that similar compounds exhibit activity against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial efficacy .

Agricultural Chemistry

Pesticide Development : The structural characteristics of this compound suggest potential use as a pesticide or herbicide. Research into oxazole derivatives has shown that they can act as effective inhibitors of plant pathogens. The compound's ability to disrupt metabolic processes in pests can lead to the development of environmentally friendly agricultural chemicals .

Material Science

Polymer Chemistry : The compound's phenolic component can be utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Studies have explored the incorporation of phenolic compounds into polymer matrices to improve their performance in high-temperature applications .

Biochemical Applications

Enzyme Inhibition Studies : The compound's unique structure allows it to interact with various enzymes, potentially serving as an inhibitor or modulator. Research has shown that similar compounds can inhibit enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders .

Data Tables

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer effects of oxazole derivatives on human breast cancer cells (MCF-7). The results indicated that treatment with this class of compounds led to a significant reduction in cell viability and induced apoptosis through caspase activation .

Case Study 2: Antimicrobial Activity

Research conducted on the antimicrobial effects of bromophenyl derivatives showed that compounds similar to this one exhibited strong inhibition against Staphylococcus aureus and Escherichia coli, suggesting their potential as new antibiotic agents .

Case Study 3: Pesticidal Properties

Field trials with oxazole-based pesticides demonstrated effective control over aphid populations while being less harmful to beneficial insects compared to conventional pesticides, highlighting their potential for sustainable agriculture .

Mechanism of Action

The mechanism of action of 2-[4-(4-Bromophenyl)-3-methyl-1,2-oxazol-5-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The oxazole ring and bromophenyl group can interact with the target protein through hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Heterocyclic Cores

PPMP (2-[4-(3,4-Dimethoxyphenyl)-3-methyl-1H-pyrazol-5-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol)
  • Core Structure : Replaces the 1,2-oxazole with a pyrazole ring.
  • Substituents : The 3,4-dimethoxyphenyl group on the pyrazole enhances electron-donating properties compared to the bromophenyl group in the target compound.
  • Activity: PPMP demonstrates potent tubulin-depolymerizing activity, inducing G2/M arrest and apoptosis in esophageal cancer cells and patient-derived xenografts (PDXs) .
Triazole-Thione Derivatives ()
  • Examples : Compounds 19a, 20a, 21a (triazole-thiones with 4-bromophenyl and chlorophenyl substituents).
  • Core Structure : 1,2,4-Triazole-3-thione replaces the oxazole.
  • Substituents : Morpholine, phenylpiperazine, or fluorophenylpiperazine groups at position 2.
  • Synthesis : Higher yields (75–82%) compared to typical oxazole syntheses, suggesting easier scalability .
  • Activity: No direct data provided, but sulfur in the triazole-thione may enhance metal-binding properties, a feature absent in the target compound .

Bromophenol Derivatives with Variant Functional Groups

4-Bromo-2-((E)-{[3-(4-Fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol ()
  • Structure : Schiff base with a triazole-thione and 4-fluorophenyl group.
2-({4-(2-Bromophenyl)-5-[(4-Methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(4-methylphenyl)ethanone ()
  • Structure: Triazole-sulfanyl ethanone with a 2-bromophenyl group.
  • Substituents: Methylphenoxy and thioether groups enhance steric bulk, possibly reducing bioavailability compared to the target compound’s compact oxazole-prenyl design .

Triazolyl Bromophenol Derivatives ()

  • Example: 2-(3-(Amino(3-methoxyphenyl)methyl)-1H-1,2,4-triazol-5-yl)-4-bromophenol.
  • Features: Amino and methoxy groups improve hydrogen-bonding capacity but may reduce metabolic stability compared to the target compound’s methyl-oxazole .

Comparative Analysis Table

Compound Name Core Structure Key Substituents Biological Activity/Notes Reference
Target Compound 1,2-Oxazole 4-Bromophenyl, 3-methyl, prenyloxy phenol Potential MTA (inferred from PPMP); structural data not provided -
PPMP Pyrazole 3,4-Dimethoxyphenyl, prenyloxy phenol Tubulin depolymerization; IC50 values in nM range for esophageal cancer cells
4-(4-Bromophenyl)-5-(3-chlorophenyl)-2-(morpholin-4-ylmethyl)-triazole-3-thione (19a) 1,2,4-Triazole-3-thione 4-Bromophenyl, morpholinylmethyl High synthesis yield (75%); potential metal-binding via thione sulfur
4-Bromo-2-((E)-{[3-(4-fluorophenyl)-triazol-4-yl]imino}methyl)phenol Schiff base-triazole 4-Fluorophenyl, sulfanyl Enhanced solubility via fluorine; no activity data
2-(3-(Amino(3-methoxyphenyl)methyl)-triazol-5-yl)-4-bromophenol 1,2,4-Triazole Amino(3-methoxyphenyl)methyl Improved H-bonding; CAS 1707392-49-1 (no activity data)

Key Research Findings and Implications

Heterocyclic Core Impact: Oxazole vs. Sulfur-Containing Cores: Triazole-thiones () exhibit metal-binding capabilities, which could be leveraged in designing enzyme inhibitors, a feature absent in the target compound .

Substituent Effects :

  • Bromophenyl Group : Common in all compounds, likely contributing to hydrophobic interactions in target binding pockets.
  • Prenyl Ether : Shared with PPMP, this group enhances lipophilicity, favoring cell membrane penetration and oral bioavailability .

Synthesis and Scalability :

  • Triazole derivatives () show higher synthetic yields (75–82%) compared to typical oxazole syntheses, suggesting triazoles may be more practical for large-scale production .

Hydrogen-bonding analysis () could guide future modifications to optimize solubility .

Biological Activity

2-[4-(4-Bromophenyl)-3-methyl-1,2-oxazol-5-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol is a compound of interest due to its potential biological activities. This article examines its pharmacological properties, including analgesic, anti-inflammatory, and antibacterial effects, supported by data from various studies and case analyses.

The molecular formula of the compound is C24H20BrNO3, with a molecular weight of approximately 440.33 g/mol. Its structure features a bromophenyl group and an oxazole ring, which are significant for its biological activity.

PropertyValue
Molecular FormulaC24H20BrNO3
Molecular Weight440.33 g/mol
LogP5.7812
Polar Surface Area54.136 Ų
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1

Analgesic Activity

Research indicates that compounds similar to 2-[4-(4-Bromophenyl)-3-methyl-1,2-oxazol-5-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol exhibit notable analgesic properties. In a study evaluating various oxazol derivatives, the compound showed significant pain relief in writhing and hot plate tests, suggesting its efficacy in managing pain through inhibition of inflammatory pathways .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been investigated through molecular docking studies targeting cyclooxygenase enzymes (COX). The results indicated that the compound could inhibit COX enzymes effectively, which are critical in the inflammatory response. Additionally, histopathological assessments in animal models revealed no significant tissue damage, supporting its safety profile .

Antibacterial Activity

In vitro studies have shown that this compound possesses antibacterial activity against various strains of bacteria, including Salmonella typhi and Bacillus subtilis. The mechanism appears to involve disruption of bacterial cell wall synthesis or function, although further studies are needed to elucidate the precise action .

Study on Analgesic Efficacy

A study published in PubMed Central evaluated several oxazolone derivatives for their analgesic properties. Among these, the compound under review demonstrated superior efficacy in reducing pain responses compared to others tested. The study utilized both acute toxicity assessments and pharmacological tests to confirm the safety and effectiveness of the compound .

Evaluation of Anti-inflammatory Properties

Another research effort focused on the anti-inflammatory effects of related compounds. The findings suggested that derivatives with similar structural motifs to 2-[4-(4-Bromophenyl)-3-methyl-1,2-oxazol-5-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol exhibited significant inhibition of inflammatory mediators in vitro. This was further supported by docking studies that indicated strong binding affinities to COX enzymes .

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